4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
Overview
Description
4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Compounds like “4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole” often target DNA in cells due to the presence of a 2-chloroethyl group, which is a characteristic feature of alkylating agents . Alkylating agents are known to interact with DNA and disrupt its replication and transcription .
Mode of Action
Alkylating agents work by attaching an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring . This alkylation results in the DNA molecule being unable to separate for synthesis or transcription, thereby inhibiting cell division and leading to cell death .
Biochemical Pathways
The primary pathway affected by alkylating agents is DNA replication. By alkylating the DNA, these agents prevent the DNA strands from unzipping, effectively inhibiting DNA synthesis and RNA transcription .
Result of Action
The ultimate result of the action of alkylating agents is the prevention of cell division, leading to cell death. This makes them effective in treating rapidly dividing cells, such as cancer cells .
Action Environment
The efficacy and stability of alkylating agents can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of alkylating agents. Additionally, the pH level of the environment can influence the ionization state of these compounds, potentially affecting their absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole typically involves the reaction of cyclobutylamine with chloroacetyl chloride followed by cyclization with hydrazine. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides. Its unique chemical structure allows for the creation of compounds with specific modes of action against pests and weeds.
Comparison with Similar Compounds
4-(2-Chloroethyl)morpholine
4-(2-Chloroethyl)phenol
4-(2-Chloroethyl)benzaldehyde
Uniqueness: 4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. Its reactivity and stability make it a valuable intermediate in various applications.
Properties
IUPAC Name |
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHJZXKJZPZZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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